molecular formula C12H23NO3 B1447776 tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1788044-09-6

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1447776
M. Wt: 229.32 g/mol
InChI Key: HUMJQOGXKFLZIK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (TBPHPC) is an organic compound that is used in various scientific and medical applications. TBPHPC is a chiral compound, meaning it has two non-superposable mirror images, and is commonly used as a chiral building block in organic synthesis. TBPHPC is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, including compounds related to tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, are highlighted for their roles in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide, a compound with structural similarities, underlines its significance in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds form the structural motifs of many natural products and therapeutically relevant compounds, showcasing the critical role of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Biodegradation Studies

Research on the biodegradation and environmental fate of compounds structurally related to tert-butyl derivatives, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways of tert-butyl-based compounds. These studies reveal the aerobic degradation of ETBE by microorganisms using it as a carbon and energy source, with the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Understanding these pathways is crucial for developing bioremediation strategies for tert-butyl-containing pollutants in soil and groundwater (Thornton et al., 2020).

Development of Biologically Active Compounds

The versatility of the pyrrolidine ring, a core component of tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, is underscored in drug discovery. Pyrrolidine and its derivatives serve as key scaffolds in the synthesis of bioactive molecules targeting various diseases. This review details the significance of the pyrrolidine ring in enhancing the stereochemistry and three-dimensional structure of pharmaceutical compounds, facilitating the exploration of pharmacophore space and contributing to the design of novel therapeutic agents (Li Petri et al., 2021).

properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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